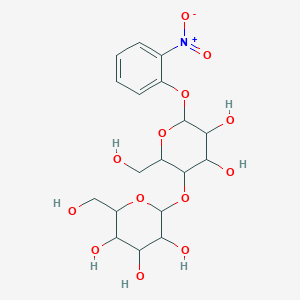

2-Nitrophenyl beta-D-cellobioside

説明

Synthesis Analysis

The synthesis of conformationally constrained glucopyranosides, including 2-nitrophenyl beta-D-cellobioside analogues, has been achieved through methods aiming to lock the glucopyranosyl moiety in a specific conformation. For example, Blériot et al. (2004) synthesized isopropyl and p-nitrophenyl α- and β- d -glucopyranosides, restrained in a conformation close to B2,5 via an oxymethylene bridge, and incorporated these moieties into a disaccharide to afford a conformationally restrained cellobiose analogue (Blériot et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-nitrophenyl beta-D-cellobioside and its analogues has been characterized through various analytical techniques, including X-ray diffraction and solid-state 13C NMR. These studies reveal insights into the conformational preferences of the glucopyranoside moieties and the effects of substituents on these conformations (Temeriusz et al., 2005).

科学的研究の応用

“2-Nitrophenyl beta-D-cellobioside” is a chemical compound used in scientific research . It’s often used as a substrate in enzymatic reactions, particularly in the study of cellulase activity . Cellulase is an enzyme that breaks down cellulose, a key component in the cell walls of plants.

One specific application of “2-Nitrophenyl beta-D-cellobioside” is in the field of biofuels research . It’s used to measure cellulase activity for optimum ethanol production . The compound is added to a solution containing cellulase, and the enzyme’s ability to break down the “2-Nitrophenyl beta-D-cellobioside” is measured. This can help researchers determine the most effective conditions for producing ethanol from plant materials .

Another application is in the study of conformational changes to 1,4-β-D-glucan cellobiohydrolase I (CBHI) in response to its binding with p-nitrophenyl β-D-cellobioside . This research can provide insights into the mechanisms of enzymatic reactions involving cellulase .

-

Biochemical Assays : This compound is often used in biochemical assays to measure the activity of enzymes like endo-1,4-β-glucanase (cellulase) . The enzyme acts to liberate 2-chloro-4-nitrophenyl-β-d-glucopyranoside which is rapidly hydrolysed to 2-chloro-4-nitrophenol (CNP) and glucose by the β-glucosidase present with the substrate .

-

Textile Industry : It finds use in the textile industry for finishing and biopolishing . The enzyme endo-1,4-β-glucanase, for which this compound is a substrate, is used to improve softness and color brightness of cottons .

-

Detergent Industry : In the detergent industry, it’s used to improve the cleaning efficiency of detergents . The cellulase enzyme, which breaks down this compound, is added to detergents to help break down stains and improve cleaning .

-

Pulp and Paper Processing Industries : It’s used in the pulp and paper processing industries for deinking and fiber polishing . The cellulase enzyme helps in breaking down the cellulose in the paper fibers, improving the quality of the paper .

-

Animal Feed Industry : It’s used in the animal feed industry to increase the digestibility of cereal grain . The cellulase enzyme breaks down the cellulose in the grain, making it easier for animals to digest .

-

Biofuel Industry : It’s used in the biofuel industry to reduce viscosity of cereal feedstock slurries . The cellulase enzyme breaks down the cellulose in the feedstock, reducing its viscosity and making it easier to process into biofuel .

-

Pharmaceutical Industry : This compound can be used in the pharmaceutical industry for the development of drugs that target cellulase . By studying how this compound interacts with cellulase, researchers can design drugs that inhibit or enhance the activity of this enzyme .

-

Food Industry : In the food industry, it’s used to break down cellulose in raw materials, making them easier to process . The cellulase enzyme, which breaks down this compound, is added to food products to help break down cellulose and improve texture .

-

Agriculture : It’s used in agriculture to break down cellulose in crop residues, making them easier to compost . The cellulase enzyme, which breaks down this compound, is added to compost piles to help break down cellulose and speed up the composting process .

-

Waste Management : It’s used in waste management to break down cellulose in organic waste, making it easier to compost or convert into biofuel . The cellulase enzyme, which breaks down this compound, is added to waste treatment processes to help break down cellulose and improve efficiency .

-

Research : It’s used in research to study the activity of cellulase and other enzymes . This can help researchers understand how these enzymes work and how they can be manipulated for various applications .

-

Biochemical Assays : This compound is often used in biochemical assays to measure the activity of enzymes like endo-1,4-β-glucanase (cellulase) . The enzyme acts to liberate 2-chloro-4-nitrophenyl-β-d-glucopyranoside which is rapidly hydrolysed to 2-chloro-4-nitrophenol (CNP) and glucose by the β-glucosidase present with the substrate .

将来の方向性

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCLRDYAFVRUDE-KFRZSCGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Nitrophenylbeta-D-cellobioside | |

CAS RN |

70867-33-3 | |

| Record name | 2-Nitrophenyl 4-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70867-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)